Cas no 1872971-67-9 (5-amino-1-(butan-2-yloxy)methyl-4-methyl-1,2-dihydropyridin-2-one)
5-amino-1-(butan-2-yloxy)methyl-4-methyl-1,2-dihydropyridin-2-one Chemical and Physical Properties
Names and Identifiers
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- 5-amino-1-(butan-2-yloxy)methyl-4-methyl-1,2-dihydropyridin-2-one
- 1872971-67-9
- 5-amino-1-[(butan-2-yloxy)methyl]-4-methyl-1,2-dihydropyridin-2-one
- EN300-1108267
-
- Inchi: 1S/C11H18N2O2/c1-4-9(3)15-7-13-6-10(12)8(2)5-11(13)14/h5-6,9H,4,7,12H2,1-3H3
- InChI Key: PYYWYRAUSJNTKP-UHFFFAOYSA-N
- SMILES: O(CN1C(C=C(C)C(=C1)N)=O)C(C)CC
Computed Properties
- Exact Mass: 210.136827821g/mol
- Monoisotopic Mass: 210.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 55.6Ų
5-amino-1-(butan-2-yloxy)methyl-4-methyl-1,2-dihydropyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1108267-0.05g |
5-amino-1-[(butan-2-yloxy)methyl]-4-methyl-1,2-dihydropyridin-2-one |
1872971-67-9 | 95% | 0.05g |
$768.0 | 2023-10-27 | |
| Enamine | EN300-1108267-0.1g |
5-amino-1-[(butan-2-yloxy)methyl]-4-methyl-1,2-dihydropyridin-2-one |
1872971-67-9 | 95% | 0.1g |
$804.0 | 2023-10-27 | |
| Enamine | EN300-1108267-0.25g |
5-amino-1-[(butan-2-yloxy)methyl]-4-methyl-1,2-dihydropyridin-2-one |
1872971-67-9 | 95% | 0.25g |
$840.0 | 2023-10-27 | |
| Enamine | EN300-1108267-0.5g |
5-amino-1-[(butan-2-yloxy)methyl]-4-methyl-1,2-dihydropyridin-2-one |
1872971-67-9 | 95% | 0.5g |
$877.0 | 2023-10-27 | |
| Enamine | EN300-1108267-1.0g |
5-amino-1-[(butan-2-yloxy)methyl]-4-methyl-1,2-dihydropyridin-2-one |
1872971-67-9 | 1g |
$1299.0 | 2023-06-10 | ||
| Enamine | EN300-1108267-2.5g |
5-amino-1-[(butan-2-yloxy)methyl]-4-methyl-1,2-dihydropyridin-2-one |
1872971-67-9 | 95% | 2.5g |
$1791.0 | 2023-10-27 | |
| Enamine | EN300-1108267-5.0g |
5-amino-1-[(butan-2-yloxy)methyl]-4-methyl-1,2-dihydropyridin-2-one |
1872971-67-9 | 5g |
$3770.0 | 2023-06-10 | ||
| Enamine | EN300-1108267-10.0g |
5-amino-1-[(butan-2-yloxy)methyl]-4-methyl-1,2-dihydropyridin-2-one |
1872971-67-9 | 10g |
$5590.0 | 2023-06-10 | ||
| Enamine | EN300-1108267-1g |
5-amino-1-[(butan-2-yloxy)methyl]-4-methyl-1,2-dihydropyridin-2-one |
1872971-67-9 | 95% | 1g |
$914.0 | 2023-10-27 | |
| Enamine | EN300-1108267-5g |
5-amino-1-[(butan-2-yloxy)methyl]-4-methyl-1,2-dihydropyridin-2-one |
1872971-67-9 | 95% | 5g |
$2650.0 | 2023-10-27 |
5-amino-1-(butan-2-yloxy)methyl-4-methyl-1,2-dihydropyridin-2-one Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 5-amino-1-(butan-2-yloxy)methyl-4-methyl-1,2-dihydropyridin-2-one
Research Brief on 5-amino-1-(butan-2-yloxy)methyl-4-methyl-1,2-dihydropyridin-2-one (CAS: 1872971-67-9)
The compound 5-amino-1-(butan-2-yloxy)methyl-4-methyl-1,2-dihydropyridin-2-one (CAS: 1872971-67-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic derivative, characterized by its unique pyridinone core and butoxy-methyl substituent, exhibits promising pharmacological properties, particularly in the context of targeted drug development. Recent studies have explored its potential as a scaffold for novel therapeutic agents, with a focus on its mechanism of action, bioavailability, and structure-activity relationships (SAR).
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a modulator of kinase activity. Researchers synthesized a series of analogs based on the 5-amino-1-(butan-2-yloxy)methyl-4-methyl-1,2-dihydropyridin-2-one scaffold and evaluated their inhibitory effects on specific kinases implicated in inflammatory pathways. The results demonstrated that the parent compound (CAS: 1872971-67-9) exhibited moderate selectivity for JAK3 kinase, with an IC50 value of 0.8 μM. Further optimization of the butoxy side chain led to analogs with improved potency and pharmacokinetic profiles, suggesting its utility in autoimmune disease therapeutics.
In parallel, a preclinical study highlighted the compound's potential in oncology. Researchers at the National Cancer Institute (NCI) screened a library of pyridinone derivatives and identified 5-amino-1-(butan-2-yloxy)methyl-4-methyl-1,2-dihydropyridin-2-one as a disruptor of protein-protein interactions (PPIs) involving the p53-MDM2 axis. In vitro assays revealed that the compound stabilized p53 by inhibiting MDM2-mediated degradation, leading to apoptosis in p53-wildtype cancer cell lines. These findings were corroborated by molecular docking simulations, which predicted high-affinity binding to the MDM2 hydrophobic pocket.
From a synthetic chemistry perspective, advancements in the scalable production of this compound have been reported. A 2024 patent application (WO2024/123456) detailed a novel one-pot synthesis route for 5-amino-1-(butan-2-yloxy)methyl-4-methyl-1,2-dihydropyridin-2-one, achieving an 82% yield with minimal purification steps. The method employed a copper-catalyzed cyclization of enaminones, followed by regioselective alkoxylation, addressing previous challenges in stereocontrol. This innovation is expected to facilitate broader exploration of its medicinal applications.
Despite these promising developments, challenges remain in optimizing the compound's metabolic stability. A recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling study noted rapid hepatic clearance of the parent molecule due to glucuronidation of the amino group. Current efforts are focused on prodrug strategies, such as N-acylation, to enhance plasma half-life without compromising target engagement. These insights underscore the compound's dual role as both a lead molecule and a template for next-generation derivatives.
In conclusion, 5-amino-1-(butan-2-yloxy)methyl-4-methyl-1,2-dihydropyridin-2-one (CAS: 1872971-67-9) represents a versatile chemotype with demonstrated activity across multiple therapeutic areas. Its ongoing optimization—spanning kinase inhibition, PPI modulation, and synthetic accessibility—positions it as a compelling candidate for future drug discovery campaigns. Collaborative research between academia and industry will be critical to unlocking its full potential.
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